molecular formula C12H18F3NO2 B7027514 N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(2,2,2-trifluoroethoxy)acetamide

N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7027514
M. Wt: 265.27 g/mol
InChI Key: XUJHTIJSAAGAIX-UHFFFAOYSA-N
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Description

N-(1-bicyclo[221]heptanylmethyl)-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a trifluoroethoxy group

Properties

IUPAC Name

N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO2/c13-12(14,15)8-18-6-10(17)16-7-11-3-1-9(5-11)2-4-11/h9H,1-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJHTIJSAAGAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)CNC(=O)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(2,2,2-trifluoroethoxy)acetamide typically involves the following steps:

    Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]heptane structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution, where a suitable leaving group on an acetamide precursor is replaced by the trifluoroethoxy group.

    Amidation Reaction: The final step involves the reaction of the bicyclic intermediate with the trifluoroethoxyacetamide under appropriate conditions, such as the presence of a base like triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the nucleophilic substitution and amidation steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(2,2,2-trifluoroethoxy)acetamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its bicyclic structure and trifluoroethoxy group may interact with biological targets in unique ways, leading to potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structure suggests it may have activity against certain biological targets, making it a potential lead compound for the development of new drugs.

Industry

In the materials science industry, the compound could be used in the development of new materials with specific properties, such as increased stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoroethoxy group could enhance its binding affinity or selectivity for certain targets, while the bicyclic structure might provide stability and rigidity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-bicyclo[2.2.1]heptanylmethyl)-acetamide: Lacks the trifluoroethoxy group, which may result in different chemical and biological properties.

    2-(2,2,2-trifluoroethoxy)acetamide: Lacks the bicyclic structure, which could affect its stability and reactivity.

Uniqueness

N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the combination of its bicyclic structure and the trifluoroethoxy group. This combination can result in distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

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